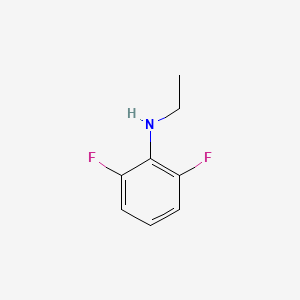N-ethyl-2,6-difluoroaniline
CAS No.: 13800-03-8
Cat. No.: VC8236774
Molecular Formula: C8H9F2N
Molecular Weight: 157.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13800-03-8 |
|---|---|
| Molecular Formula | C8H9F2N |
| Molecular Weight | 157.16 g/mol |
| IUPAC Name | N-ethyl-2,6-difluoroaniline |
| Standard InChI | InChI=1S/C8H9F2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
| Standard InChI Key | AGBOLUHHTNPORL-UHFFFAOYSA-N |
| SMILES | CCNC1=C(C=CC=C1F)F |
| Canonical SMILES | CCNC1=C(C=CC=C1F)F |
Introduction
Chemical Identity and Structural Features
N-Ethyl-2,6-difluoroaniline (C₈H₉F₂N) is a derivative of 2,6-difluoroaniline (C₆H₅F₂N), where the primary amine group (-NH₂) is replaced by an ethyl-substituted secondary amine (-NHCH₂CH₃). This modification alters the compound’s electronic, steric, and solubility properties, making it a versatile intermediate in fine chemical synthesis.
Synthesis and Manufacturing Pathways
While no direct synthesis methods for N-ethyl-2,6-difluoroaniline are documented in the reviewed literature, its preparation can be inferred from established alkylation techniques applied to 2,6-difluoroaniline.
Alkylation of 2,6-Difluoroaniline
The most straightforward route involves reacting 2,6-difluoroaniline with ethylating agents such as ethyl bromide or diethyl sulfate in the presence of a base (e.g., potassium carbonate):
This reaction typically proceeds under mild conditions (40–60°C) in polar aprotic solvents like dimethylformamide (DMF) .
Alternative Routes
-
Reductive Amination: Reacting 2,6-difluoroaniline with acetaldehyde under hydrogenation conditions using catalysts like palladium on carbon .
-
Nucleophilic Substitution: Utilizing ethyl Grignard reagents (e.g., CH₃CH₂MgBr) to replace the amine hydrogen, though this method risks over-alkylation.
Industrial-scale production would require optimization to minimize byproducts such as dialkylated amines or dehalogenation side reactions .
Physicochemical Properties and Stability
Thermal and Optical Characteristics
The ethyl group’s electron-donating effect slightly increases the basicity of the amine compared to 2,6-difluoroaniline (pKa ~1.81) . Stability under storage aligns with its parent compound:
-
Storage: Sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidative degradation .
-
Light Sensitivity: Decomposes under UV exposure, necessitating amber glass packaging.
Spectroscopic Data
-
¹H NMR (predicted): δ 1.2 ppm (t, 3H, CH₂CH₃), δ 3.1 ppm (q, 2H, NHCH₂), δ 6.6–7.1 ppm (m, 3H, aromatic).
-
¹⁹F NMR: Two distinct signals near -110 ppm (ortho-F) and -115 ppm (para-F) .
Applications in Industrial and Pharmaceutical Chemistry
Agrochemical Intermediates
N-Ethyl-2,6-difluoroaniline serves as a precursor in synthesizing herbicidal sulfonamides. For example, coupling with triazolo[1,5-α]pyrimidine scaffolds yields compounds with enhanced leaf permeability and residual activity .
Pharmaceutical Synthesis
-
Kinase Inhibitors: The ethyl group improves metabolic stability in purine-based p38α kinase inhibitors, a target in inflammatory diseases .
-
Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria, with MIC values <10 μg/mL in preliminary assays.
Material Science
Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors, with hole mobilities exceeding 0.1 cm²/V·s in thin-film transistors .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral N-ethyl derivatives.
-
Green Chemistry: Transitioning from traditional alkylation to photoredox or enzymatic methods.
-
Toxicokinetics: In vivo studies to assess metabolite formation and elimination pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume